4-[(Aminooxy)acetyl]piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112257-43-9 |
|---|---|
Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.172 |
IUPAC Name |
4-(2-aminooxyacetyl)piperazin-2-one |
InChI |
InChI=1S/C6H11N3O3/c7-12-4-6(11)9-2-1-8-5(10)3-9/h1-4,7H2,(H,8,10) |
InChI Key |
TXTRREDPUYFGDL-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CON |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 4 Aminooxy Acetyl Piperazin 2 One and Analogues
Reactivity of the Piperazin-2-one (B30754) Ring System
The piperazin-2-one core, a cyclic amide (lactam), possesses reactivity characteristic of both amides and nitrogen-containing heterocycles. Its reactivity is centered around the amide bond and the adjacent carbon atoms.
Amide Bond Reactivity (Hydrolysis, Condensation)
The amide bond within the piperazin-2-one ring is susceptible to hydrolysis, a reaction that cleaves the bond through the addition of water. libretexts.orgallen.inmasterorganicchemistry.com This process can be catalyzed by either acid or base. libretexts.orgallen.in
Acid-catalyzed hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate which subsequently collapses to break the amide bond, yielding a carboxylic acid and an amine. masterorganicchemistry.com For 4-[(Aminooxy)acetyl]piperazin-2-one, this would result in the opening of the piperazinone ring.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. allen.in Heating the amide with a base like sodium hydroxide will also break the amide linkage. libretexts.org The products are a carboxylate salt and an amine. savemyexams.com
Cyclic amides, also known as lactams, undergo hydrolysis to form linear amino acids. masterorganicchemistry.com The stability of the amide bond, however, makes these reactions generally slow, often requiring harsh conditions like prolonged heating. masterorganicchemistry.com
Condensation reactions involving the piperazin-2-one ring are less common but can occur at the nitrogen atoms, particularly if the N1 position is unsubstituted.
Reactions at Alpha-Carbons to Carbonyl Groups (Enolization, Alkylation)
The carbon atoms alpha (adjacent) to the carbonyl group in the piperazin-2-one ring have acidic protons. thieme-connect.de The removal of one of these protons by a strong base generates an enolate. thieme-connect.deacs.org This enolate is a key reactive intermediate for various carbon-carbon bond-forming reactions.
Enolization: The formation of the enolate is a critical step. The acidity of the α-protons is enhanced by the adjacent electron-withdrawing carbonyl group. In some cases, particularly with N-acylated piperazine-2,5-diones, this increased acidity allows for successful aldol-type condensations. uit.no However, for simple lactams, strong bases are typically required for deprotonation. thieme-connect.de
Alkylation: Once formed, the enolate can act as a nucleophile and react with electrophiles like alkyl halides in a process called alkylation. thieme-connect.deacs.org This allows for the introduction of substituents at the alpha-position. The stereoselectivity of these alkylations can often be controlled, leading to the synthesis of chiral piperazin-2-one derivatives. nih.govnih.govresearchgate.net Catalytic enantioselective alkylation methods have been developed for various lactams, including piperidinones and caprolactams, to create α-quaternary centers. nih.gov
A study on bicyclic lactams demonstrated that enolates could be generated and subsequently alkylated to form complex polycyclic systems. acs.org Similarly, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been used to synthesize enantiomerically enriched α-substituted products. nih.govresearchgate.net
Table 1: Reactivity of the Piperazin-2-one Ring
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Ring-opened amino acid | libretexts.orgmasterorganicchemistry.com |
| Base Hydrolysis | Base (e.g., NaOH), Heat | Ring-opened carboxylate and amine | libretexts.orgsavemyexams.com |
| Enolate Formation | Strong Base (e.g., LDA) | Enolate | thieme-connect.deacs.org |
| α-Alkylation | Enolate + Alkyl Halide | α-Substituted Piperazin-2-one | acs.orgnih.govnih.gov |
Reactions Involving the Aminooxy Functionality
The aminooxy group (-ONH₂) is a highly reactive nucleophile, a property attributed to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. iris-biotech.deiris-biotech.denih.gov This makes it exceptionally effective at reacting with carbonyl compounds.
Oxime Formation Mechanisms
The hallmark reaction of the aminooxy group is its rapid and chemoselective condensation with aldehydes and ketones to form a stable oxime linkage. iris-biotech.delouisville.edu This reaction, known as oximation, is a cornerstone of "click chemistry" due to its high efficiency and mild reaction conditions. louisville.edu
The mechanism proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon. nih.gov This is typically followed by dehydration to yield the final oxime product. The reaction is often catalyzed by acids, with aniline (B41778) and its derivatives being particularly effective organocatalysts. nih.govresearchgate.net The process is highly chemoselective, meaning the aminooxy group will preferentially react with aldehydes or ketones even in the presence of other functional groups. louisville.edunih.gov The resulting oxime bond is significantly more stable towards hydrolysis compared to an imine (Schiff base). iris-biotech.deiris-biotech.de
The reaction can be generalized as: R-ONH₂ + R'C(=O)R'' ⇌ R-ON=C(R')R'' + H₂O
Role as a "Carbonyl Capture" Reagent
The high reactivity and selectivity of the aminooxy group make compounds like this compound excellent "carbonyl capture" reagents. rsc.orgnih.govuni-konstanz.denih.gov This capability is widely exploited for the detection, labeling, and quantification of aldehydes and ketones in complex mixtures, such as biological samples. rsc.orgnih.gov
For instance, aminooxy-functionalized probes are used to trap volatile carbonyl compounds in exhaled breath for analysis by mass spectrometry. rsc.org The aminooxy moiety covalently binds to the carbonyl, allowing for enrichment and subsequent identification. rsc.org Similarly, aminooxy reagents have been designed with additional features, like a permanent positive charge, to enhance detection sensitivity in mass spectrometry-based metabolomics for profiling oxidized metabolites. nih.gov The synthesis of an (aminooxy)acetylated-somatostatin derivative highlighted the use of (aminooxy)acetic acid itself as a scavenger for unwanted ketone and aldehyde byproducts during peptide synthesis. uni-konstanz.denih.gov
Table 2: Reactivity of the Aminooxy Group
| Reaction | Reactant | Product | Key Features | Reference |
|---|---|---|---|---|
| Oximation | Aldehyde or Ketone | Oxime | Chemoselective, "Click" reaction, Stable bond | iris-biotech.delouisville.edunih.gov |
| Carbonyl Capture | Carbonyl-containing analytes | Covalent Adduct | High efficiency, Used for analysis/purification | rsc.orgnih.govuni-konstanz.de |
Reactivity of the Acetyl Moiety
The acetyl group in this compound serves as a linker, but its amide bond also has specific reactivity. This N-acetyl group connects the reactive aminooxy functionality to the piperazinone scaffold.
The reactivity of this specific amide bond is similar to that described for the lactam in the piperazinone ring (Section 3.1.1). It is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the aminooxyacetyl group from the piperazine (B1678402) ring. allen.inmasterorganicchemistry.comsavemyexams.com
Carbonyl Reactivity (Nucleophilic Addition)
The most significant nucleophilic addition reaction for this molecule involves the terminal aminooxy group, which readily reacts with external carbonyl compounds. However, the carbonyl groups within the molecule itself also possess electrophilic character.
The carbonyl carbon is sp² hybridized and part of a highly polarized C=O double bond, making it an excellent electrophile. masterorganicchemistry.comlibretexts.org Nucleophilic attack on this carbon leads to a change in hybridization from sp² to sp³ and a shift in geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org
The aminooxy group (-ONH₂) of this compound is a potent nucleophile, a property enhanced by the alpha effect—the presence of an adjacent heteroatom with lone-pair electrons. iris-biotech.de This group exhibits exceptional reactivity towards aldehydes and ketones, a reaction known as oximation, to form a stable oxime linkage. louisville.edubiotium.com This reaction is chemoselective and can proceed under mild, often aqueous, conditions. louisville.edubiotium.com The increased nucleophilicity of the aminooxy group, when compared to a standard amine, is also attributed to its lower pKa (around 5-6), which allows it to remain largely unprotonated and thus more reactive at lower pH values. ku.edu
The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the final oxime product. The rate of this reaction can be accelerated by the addition of a catalyst like aniline. biotium.com The stability of the resulting oxime ether bond is significantly higher than that of hydrazone bonds formed from similar reactions with hydrazides. iris-biotech.debiotium.com
| Reactant | Nucleophile | Product Linkage | Stability | Conditions |
| Aldehyde/Ketone | Aminooxy Group | Oxime | High | Mild, aqueous conditions louisville.edubiotium.com |
| Aldehyde/Ketone | Hydrazide Group | Hydrazone | Lower (prone to hydrolysis) | Mild conditions |
| Aldehyde/Ketone | Alcohol | Acetal | Reversible (acid-catalyzed) | Acid catalysis csbsju.edu |
Acylation Mechanisms
Acylation, the process of introducing an acyl group (-C(O)R), is fundamental to the synthesis of the title compound, specifically in the introduction of the acetyl group at the N4 position of the piperazin-2-one ring. This reaction is a type of nucleophilic acyl substitution. wikipedia.org
The nitrogen atom of a piperazine or piperazin-2-one ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent such as acetyl chloride or acetic anhydride. mdpi.com
The general mechanism involves two key steps:
Nucleophilic Attack: The lone pair of electrons on the piperazine nitrogen attacks the carbonyl carbon of the acylating agent. This breaks the pi bond of the carbonyl, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms by ejecting the most stable leaving group (e.g., a chloride ion from acetyl chloride or an acetate (B1210297) ion from acetic anhydride). A final deprotonation step yields the N-acylated piperazin-2-one. mdpi.com
This process is a common strategy for functionalizing piperazine scaffolds, as seen in the synthesis of various derivatives for pharmaceutical applications. nih.govnih.gov The reaction can often be performed under standard laboratory conditions, sometimes using a base to neutralize the acid byproduct. acs.org
Redox Chemistry of Cyclic Disulfide Analogs within Piperazine Scaffolds
Analogs of piperazin-2-one that incorporate a cyclic disulfide are of significant interest in redox biology and chemical probe development. chemrxiv.orgchemrxiv.org Piperazine-fused six-membered cyclic disulfides (1,2-dithianes) have been developed as highly responsive redox substrates. chemrxiv.orgchemrxiv.orgtu-dresden.de
These compounds combine the stability of 1,2-dithianes with exceptionally rapid self-immolation kinetics following reduction. chemrxiv.org The key to their reactivity lies in the geometric arrangement of the piperazine ring fused to the disulfide ring. The diastereomers (cis- and trans-fused) exhibit remarkably different specificities toward biological reductants. chemrxiv.orgchemrxiv.org
Cis-fused disulfides are selectively activated by strong vicinal dithiol reductants like thioredoxins (Trx). chemrxiv.orguni-muenchen.de
Trans-fused disulfides are activated much more rapidly and promiscuously, reacting even with moderate concentrations of monothiols such as glutathione (B108866) (GSH). chemrxiv.orgchemrxiv.org
This difference in reactivity allows for the design of probes that can selectively report on the activity of specific redox systems within living cells. chemrxiv.org The piperazine-fused disulfides are activated over 100 times faster than previously known monoamine-based disulfide probes. chemrxiv.orgchemrxiv.org The reduction potentials of these bicyclic disulfides have been determined experimentally and computationally. chemrxiv.org
| Compound | Diastereomer | Reductant Specificity | Activation Speed | Application |
| Piperazine-fused 1,2-dithiane | Cis | Selective for strong dithiol reductants (e.g., Thioredoxin) chemrxiv.org | Fast | Probes for thioredoxin activity chemrxiv.orgtu-dresden.de |
| Piperazine-fused 1,2-dithiane | Trans | Promiscuous (reacts with monothiols like GSH) chemrxiv.org | Very Fast (>100x faster than previous probes) chemrxiv.orgchemrxiv.org | General redox probes chemrxiv.org |
The rapid kinetics are attributed to the pre-organization of the molecule for cyclization after the initial reductive cleavage of the disulfide bond. chemrxiv.org
General Organic Transformations Applicable to Compound Functionalities
The functional groups of this compound allow for a variety of other organic transformations, providing pathways to diverse chemical structures.
Piperazin-2-one Ring Transformations:
Alkylation/Arylation: The nitrogen atom at the N1 position can be substituted through various methods, including cascade reactions involving chloro allentylamide and aryl iodides, to introduce further diversity. thieme-connect.com
Asymmetric Hydrogenation: The C=N or C=C bonds in related pyrazine-2-ol precursors can be asymmetrically hydrogenated to create chiral piperazin-2-ones with high enantioselectivity. rsc.org
Ring-Forming Reactions: The piperazin-2-one ring itself can be synthesized through various strategies, such as Jocic-type reactions or cyclizations of diamine precursors, which can be adapted to create substituted analogs. rsc.orgresearchgate.net
Phosphonylation: In some cases, piperazin-2-one can react with reagents like triethyl phosphite (B83602) to yield piperazine-2,3-diyl-bisphosphonates, demonstrating reactivity at the α-carbon to the carbonyl. nih.gov
Aminooxy Group Transformations:
Glycosylation: The aminooxy group can react with the aldehyde group that exists in equilibrium with the cyclic form of reducing sugars to form neo-glycopeptides. iris-biotech.de
Nitrile Formation: In the presence of specific reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH), the aminooxy functionality can serve as a chemoselective nitrogen transfer agent, for instance, in the one-pot conversion of aldehydes to nitriles. louisville.edu
These transformations highlight the utility of the piperazin-2-one scaffold and the aminooxy group as versatile handles for chemical modification and the construction of complex molecules.
Derivatives and Analogues: Design and Synthetic Strategies
Design Principles for Cognition Enhancers and Cholinesterase Inhibitors
The piperazine (B1678402) nucleus is a recognized scaffold in the design of agents aimed at improving cognitive function, often through the inhibition of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.govmdpi.commdpi.comheraldopenaccess.us The design of such molecules frequently involves hybridizing the piperazine core with other pharmacophoric fragments to achieve dual-binding site inhibition of AChE, which can be more effective in treating conditions like Alzheimer's disease. nih.govdoi.org Strategies include linking piperazine to moieties like acridine (B1665455) or 4-(N-acetylamino)phenol to enhance binding to both the catalytic and peripheral anionic sites of the enzyme. nih.govnih.govdoi.org While these principles are well-established for the broader class of piperazine derivatives, there is no specific research available that applies these design strategies to or evaluates the cognitive-enhancing or cholinesterase-inhibiting potential of 4-[(Aminooxy)acetyl]piperazin-2-one.
Design of Antimicrobial and Antifungal Piperazine Derivatives
The versatility of the piperazine scaffold extends to the development of antimicrobial and antifungal agents. researchgate.netnih.govmanipal.edunih.govnih.govnih.govmdpi.comconicet.gov.ar The design of these derivatives often involves the introduction of various substituents on the piperazine ring to modulate activity against a range of bacterial and fungal strains. researchgate.netmanipal.edunih.gov For instance, the synthesis of piperazine-bearing N,N′-bis(1,3,4-thiadiazole) moieties has been explored to target enzymes like enoyl-ACP reductase in bacteria. mdpi.com Similarly, hybridization with nitroimidazole has been investigated for activity against both gram-positive and gram-negative bacteria. nih.gov Despite these extensive efforts in the broader field of piperazine chemistry, no studies have been published detailing the design, synthesis, or evaluation of this compound as an antimicrobial or antifungal agent.
Development of Cytotoxic and Anticancer Piperazin-2-one (B30754) Structures
The piperazin-2-one core is a recognized platform for the development of cytotoxic and anticancer agents. nih.govmdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.netukaazpublications.commdpi.comnih.gov Research in this area focuses on the synthesis of derivatives with the aim of inducing cancer cell death through various mechanisms. Studies have explored the cytotoxic effects of piperazin-2-one-based structures on a variety of cancer cell lines, including those of the breast, liver, and nervous system. nih.govmdpi.commdpi.comnih.gov However, the scientific literature lacks any specific investigation into the cytotoxic or anticancer properties of this compound.
Synthesis of Analogs for Neuroprotective Applications
The synthesis of piperazine analogs for neuroprotective purposes is an active area of research, aiming to develop compounds that can mitigate neuronal damage in various neurological disorders. While the broader class of piperazine derivatives is being investigated for such applications, there is currently no published research on the synthesis of this compound specifically for neuroprotective applications.
Scaffold Hybridization and Ligand Design in Medicinal Chemistry
Scaffold hybridization is a powerful strategy in medicinal chemistry to create novel molecules with enhanced or multi-target activities. nih.govnih.gov The piperazine scaffold is frequently used in this approach due to its favorable physicochemical properties. nih.govnih.gov Ligand-based design is also a key strategy, where the piperazine moiety is incorporated to interact with specific biological targets. rsc.org While these design principles are widely applied to the piperazine and piperazin-2-one classes, there is no specific information available on the use of this compound in scaffold hybridization or as a designed ligand for any particular therapeutic target.
While the piperazine and piperazin-2-one scaffolds are of significant interest in medicinal chemistry, with numerous derivatives being explored for a wide range of therapeutic applications, the specific compound this compound remains largely uncharacterized in the scientific literature. There is a clear absence of research into its potential as a cognition enhancer, cholinesterase inhibitor, antimicrobial, antifungal, anticancer, or neuroprotective agent. Further investigation is required to determine if this particular derivative holds any of the therapeutic promise demonstrated by other members of its chemical class.
Preclinical Data Unvailable for this compound
Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient preclinical data to generate a detailed article on the biological activity and structure-activity relationships of the chemical compound This compound .
Extensive searches for in vitro and in vivo studies pertaining to this specific molecule did not yield the necessary research findings to fulfill the requested article outline. Specifically, no published data was found regarding its acetylcholinesterase inhibition, antifungal activity, or antibacterial and anti-biofilm properties. Consequently, a structure-activity relationship (SAR) analysis for these biological targets cannot be constructed for this particular compound.
While the broader class of piperazine and piperazin-2-one derivatives has been the subject of numerous pharmacological studies, with many analogs exhibiting a range of biological activities, these findings cannot be directly and accurately attributed to This compound . nih.govmdpi.comnih.govderpharmachemica.comsamipubco.comnih.govtandfonline.comnih.govresearchgate.netsharif.edunih.govmdpi.comacs.orgmums.ac.irresearchgate.netnih.govnih.govnanobioletters.comarabjchem.orgresearchgate.netijrrjournal.comacs.orgresearchgate.net Adhering to strict scientific accuracy, an article focusing solely on this compound with the specified detailed sections and data tables is not feasible at this time.
Further research and publication of preclinical data are required before a comprehensive scientific profile of This compound can be developed.
Preclinical Biological Activity and Structure Activity Relationship Sar Studies
Cytotoxic Activity in Cancer Cell Lines
The piperazine (B1678402) and piperazin-2-one (B30754) scaffolds are recognized as important structures in the development of new anticancer agents. nih.govnih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.
In Vitro Cell Viability Assays (e.g., MTT assay)
In vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to assess the cytotoxic effects of new compounds. bohrium.commdpi.com Studies on various piperazine derivatives have demonstrated their ability to reduce the viability of cancer cells. For instance, a series of 4-acyl-2-substituted piperazine urea (B33335) derivatives were tested against MCF7 breast cancer cells and A549 lung cancer cells, with some compounds showing high selective anticancer activity. mdpi.com The viability of cells is typically measured after a specific incubation period with the test compounds, and the results are often expressed as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. tandfonline.com
In one study, novel piperazinone derivatives were evaluated for their cytotoxic activities on colon cancer (HT-29) and lung cancer (A549) cell lines using the MTT assay. bohrium.com The results indicated that certain substitutions on the piperazinone ring could enhance cytotoxicity. bohrium.com For example, replacing an imidazole (B134444) moiety with guanidine, thiourea, or hydrazide groups increased cytotoxic effects. bohrium.com Another study on piperazin-2-one-based structures evaluated their cytotoxic activity on a variety of cell lines, including HUH7 (liver), AKH12 (liver), and various brain tumor cell lines (DAOY, UW228-2, D283, D425, U251). nih.govnih.govresearchgate.net
Table 1: Examples of Cytotoxic Activity of Piperazine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line(s) | Assay | Key Findings | Reference(s) |
| 4-Acyl-2-substituted piperazine ureas | MCF7 (breast), A549 (lung) | MTT | Compounds 35 and 37 showed high selectivity against breast and lung cancer cells. | mdpi.com |
| Piperazinone derivatives | HT-29 (colon), A549 (lung) | MTT | Replacement of imidazole with guanidine, thiourea, and hydrazide increased cytotoxicity. | bohrium.com |
| Piperazin-2-one-based structures | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | CellTiter-Blue, LDH | Two compounds with TADDOL-derived and trifluoromethyl substituents showed significant, though non-selective, cytotoxicity. | nih.govnih.govresearchgate.net |
| Vindoline-piperazine conjugates | NCI-60 panel | Not specified | Derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents were potent. | mdpi.com |
Investigations into Potential Biological Targets (e.g., DNA Gyrase inhibition)
Bacterial DNA gyrase, a type II topoisomerase, is a validated target for the development of antibacterial agents. nih.govresearchgate.netmdpi.com Some piperazine derivatives have been investigated for their ability to inhibit this enzyme. For example, a series of benzothiazinone-piperazine hybrids were designed and synthesized as potential Mycobacterium tuberculosis (MTB) DNA gyrase inhibitors. nih.govresearchgate.net One compound from this series demonstrated significant inhibitory potential in a DNA supercoiling assay. nih.govresearchgate.net Molecular docking studies have also been employed to understand how these derivatives might bind to the active site of DNA gyrase. nih.gov While this research focuses on antibacterial applications, the targeting of topoisomerases is also a strategy in cancer therapy, suggesting a potential avenue for the anticancer action of some piperazine derivatives.
Table 2: Examples of Piperazine Derivatives as DNA Gyrase Inhibitors
| Compound Class | Target | Assay | Key Findings | Reference(s) |
| Benzothiazinone-piperazine hybrids | M. tuberculosis DNA gyrase | DNA supercoiling | Compound 18 showed an IC50 of 0.51 ± 0.16 μM. | nih.govresearchgate.net |
| Coumarin-piperazine-cinnamic acid derivatives | E. coli DNA gyrase B | Molecular docking | Compounds 7d, 7f, 7g, 7k showed potential binding to the active site. | nih.gov |
| Ciprofloxacin-N-phenylpyrrolamide hybrids | E. coli DNA gyrase | Enzyme inhibition | Hybrids showed low nanomolar inhibitory activities. | mdpi.com |
SAR Studies Related to Cytotoxicity
Structure-activity relationship (SAR) studies are crucial for optimizing the cytotoxic potential of piperazine and piperazin-2-one derivatives. tandfonline.com Research has shown that the nature and position of substituents on the piperazine or piperazin-2-one ring significantly influence their anticancer activity. tandfonline.comresearchgate.net
For instance, in a series of 1-(3-chlorophenyl)piperazin-2-one (B65430) derivatives, bioisosteric replacement of an imidazole ring with groups like 1-amidinourea, semicarbazide, and thiobiuret (B3050041) led to improved cytotoxic activity against lung and colon cancer cell lines. researchgate.net It was suggested that the electron density of the substituted groups might play a significant role in enhancing cytotoxicity. bohrium.com In another study of 4-amino-2H-benzo[h]chromen-2-one analogs containing a piperazine ring, SAR analysis revealed that the substituent at the 4-position of the piperazine ring and ortho-substituted phenyl analogs had relatively good inhibitory activity against prostate cancer cells. tandfonline.com Similarly, for novel chalcone-dithiocarbamate hybrids, substituents on the piperazine unit were found to be important for their inhibitory activity against prostate cancer cells, with replacement of the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) leading to a noticeable decrease in activity. tandfonline.com
Anti-inflammatory and Anti-allergic Potentials
Piperazine derivatives are a well-established class of compounds with significant anti-inflammatory and anti-allergic properties. nih.govwisdomlib.orgbrieflands.comnih.gov Many H1-receptor antagonists, which are used to treat allergic reactions, belong to the piperazine class. brieflands.comnih.govijrrjournal.com Beyond their antihistaminic effects, these compounds can exhibit broader anti-inflammatory activities. nih.govbrieflands.comnih.gov
Studies have evaluated newly synthesized piperazine derivatives for their anti-inflammatory effects in various animal models, such as carrageenan-induced and histamine-induced paw edema in rats. nih.govbrieflands.comnih.gov For example, derivatives of cyclizine, a piperazine-based H1 antihistamine, have shown the ability to reduce acute inflammation. brieflands.comnih.gov The anti-inflammatory potential of N-phenyl piperazine derivatives has also been investigated through in vitro assays and molecular docking studies. biomedpharmajournal.org Furthermore, novel flavone (B191248) derivatives incorporating a piperazine moiety have demonstrated promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
Neuroprotective Effects and TRPC6 Channel Modulation
The transient receptor potential canonical 6 (TRPC6) channel is a non-selective cation channel that has emerged as a promising molecular target for developing neuroprotective agents, particularly for conditions like Alzheimer's disease. mdpi.comnih.gov The activation of TRPC6 channels can promote neuronal survival. researchgate.netnih.gov
Several piperazine derivatives have been identified as modulators of TRPC channels. mdpi.comresearchgate.netnih.gov For example, compounds referred to as PPZ1 and PPZ2 were found to activate TRPC3, TRPC6, and TRPC7 channels in a dose-dependent manner. researchgate.netnih.gov These compounds induced neuroprotective effects, such as promoting neurite growth, which were abolished when TRPC channel activity was inhibited. researchgate.netnih.gov Another piperazine derivative, cmp2, was identified as a selective TRPC6 activator that showed synaptoprotective effects in hippocampal cultures and was able to cross the blood-brain barrier. researchgate.net These findings suggest that piperazine-derived activators of TRPC6 channels are a promising area of research for the development of new neurotrophic drugs. nih.gov
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein target. Despite the utility of this method, there are no specific molecular docking studies published for 4-[(Aminooxy)acetyl]piperazin-2-one against any biological target. Such a study would theoretically provide insights into its potential mechanism of action and binding affinity.
Enzyme Kinetic Studies using Computational Models
Computational models can simulate enzyme kinetics to understand how a compound might inhibit or modulate enzyme activity. These studies can help in determining the kinetic parameters and the mechanism of inhibition. At present, there is no publicly available research that applies computational models to study the enzyme kinetics of this compound.
In Silico Prediction of Bioactivity Scores and Drug-Likeness
Various computational tools and algorithms exist to predict the bioactivity scores and drug-likeness properties of a molecule based on its structure. These predictions are useful in the early stages of drug discovery to assess the potential of a compound to be a successful drug. A specific analysis of this compound using such in silico tools has not been reported in the scientific literature.
Table 1: Hypothetical In Silico Property Analysis This table illustrates the types of data that would be generated from an in silico analysis, though no such specific data has been published for this compound.
| Property | Predicted Value |
| Molecular Weight | Data Not Available |
| LogP | Data Not Available |
| Hydrogen Bond Donors | Data Not Available |
| Hydrogen Bond Acceptors | Data Not Available |
| Lipinski's Rule of Five Violations | Data Not Available |
| Bioactivity Score (GPCR Ligand) | Data Not Available |
| Bioactivity Score (Ion Channel Modulator) | Data Not Available |
| Bioactivity Score (Kinase Inhibitor) | Data Not Available |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in chemistry and biology to correlate the chemical structure of a substance with a specific activity. To date, no QSAR models have been developed or published that include this compound in their training or test sets.
Conformational Analysis of Piperazine (B1678402) and Piperazin-2-one (B30754) Scaffolds
The conformational flexibility of the piperazine and piperazin-2-one rings is crucial for their interaction with biological targets. The piperazine ring typically adopts a chair conformation, which is thermodynamically favored. However, boat conformations can also occur, particularly upon metal binding. While general conformational analyses of the piperazine and piperazin-2-one scaffolds exist, a specific and detailed conformational analysis of this compound, considering the influence of the (aminooxy)acetyl substituent, is not available in the literature. Such a study would be essential to understand its three-dimensional structure and potential binding modes.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of "4-[(Aminooxy)acetyl]piperazin-2-one," providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of "this compound" by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental data is not widely published, a theoretical analysis of the compound's structure allows for the prediction of its NMR spectra.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the piperazin-2-one (B30754) ring would likely appear as complex multiplets due to spin-spin coupling. The methylene (B1212753) protons of the acetyl group would present a singlet, and the protons of the aminooxy group would also have a characteristic chemical shift.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbons of the amide and acetyl groups would be expected to resonate at the downfield end of the spectrum. The various methylene carbons of the piperazin-2-one ring and the acetyl group would each produce a distinct signal in the aliphatic region of the spectrum.
Expected NMR Data for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (Amide) | - | ~165-175 |
| Carbonyl (Acetyl) | - | ~170-180 |
| Methylene (Piperazinone Ring) | ~3.0-4.0 | ~40-50 |
| Methylene (Acetyl) | ~4.0-4.5 | ~60-70 |
| NH (Amide) | ~7.5-8.5 | - |
| NH₂ (Aminooxy) | ~5.0-6.0 | - |
Note: These are estimated values and actual experimental data may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. The IR spectrum would be expected to display characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected absorption bands would include a strong C=O stretching vibration for the amide carbonyl group, another C=O stretch for the acetyl carbonyl, and N-H stretching vibrations for the amide and aminooxy groups. The C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3200-3400 |
| N-H Stretch (Aminooxy) | 3100-3300 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide) | 1640-1680 |
| C=O Stretch (Acetyl) | 1700-1720 |
| C-N Stretch | 1000-1350 |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of "this compound." Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that would be well-suited for this compound, as it typically allows for the detection of the intact molecular ion.
In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) could be employed to determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information by showing the loss of specific functional groups.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 174.0873 |
| [M+Na]⁺ | 196.0692 |
Note: The molecular formula of this compound is C₆H₁₁N₃O₃, with a monoisotopic mass of 173.0800 g/mol .
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC-UV, HPLC-FLD, HPLC-ELSD)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like "this compound." The choice of detector depends on the chromophoric and fluorophoric properties of the molecule.
HPLC-UV: As the compound possesses carbonyl groups, it is expected to have some UV absorbance, making HPLC with UV detection a viable method for its quantification.
HPLC-FLD: If the molecule itself or a derivatized form is fluorescent, HPLC with fluorescence detection (FLD) could offer higher sensitivity and selectivity.
HPLC-ELSD: For a compound lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used, as its response is independent of the optical properties of the analyte.
A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would likely be a suitable starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility and polar nature of "this compound," direct analysis by GC-MS would be challenging. However, derivatization to increase its volatility and thermal stability could make GC-MS analysis feasible. For instance, silylation of the N-H and O-H groups could produce a derivative suitable for GC-MS analysis, providing both chromatographic separation and mass spectrometric identification.
Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry (UPLC-ESI/MS/MS)
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MS/MS) stands as a powerful analytical tool for the quantification of "this compound" in complex matrices. This technique offers high resolution, sensitivity, and selectivity, making it ideal for detecting trace levels of the compound. qascf.comrsc.org
The UPLC system utilizes columns with sub-2 µm particles, which provides rapid and efficient separation of the analyte from other components in the sample. The separated analyte then enters the mass spectrometer, where it undergoes ionization via Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules like "this compound," minimizing fragmentation during the ionization process. mdpi.com
In the tandem mass spectrometer, specific precursor-to-product ion transitions for "this compound" can be monitored using Multiple Reaction Monitoring (MRM). This approach significantly enhances selectivity and sensitivity, allowing for accurate quantification even in the presence of complex biological or environmental matrices. qascf.com While specific UPLC-ESI/MS/MS parameters for "this compound" are not extensively documented in public literature, a hypothetical set of optimized parameters based on the analysis of similar compounds is presented in the table below. copernicus.org
Table 1: Illustrative UPLC-ESI/MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| UPLC System | |
| Column | Reversed-phase C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (Precursor > Product) | To be determined empirically |
This table presents a hypothetical set of parameters and would require empirical optimization for the specific compound and instrumentation.
Chemical Derivatization for Enhanced Analytical Detection
Chemical derivatization is a strategy employed to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. mdpi-res.com For "this compound," the presence of the aminooxy group offers a prime target for specific derivatization reactions.
The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages under mild conditions. vulcanchem.com This reaction, known as oxime ligation, is highly chemoselective and can be used to introduce a chromophore or fluorophore into the molecule, thereby significantly enhancing its detection by UV-Visible or fluorescence detectors. qascf.com This approach is particularly beneficial when a highly sensitive quantification method is required and mass spectrometric detection is not available.
Furthermore, derivatization can be used to improve the chromatographic behavior of the compound. For instance, derivatizing the polar aminooxy group can increase its hydrophobicity, leading to better retention and separation on reversed-phase liquid chromatography columns.
Table 2: Potential Chemical Derivatization Strategies for this compound
| Functional Group | Derivatizing Agent Class | Resulting Moiety | Enhancement |
| Aminooxy | Aldehydes/Ketones with chromophores/fluorophores | Oxime | Enhanced UV/Fluorescence detection |
| Piperazinone N-H | Acylating or Alkylating agents | N-acyl or N-alkyl piperazinone | Improved volatility for Gas Chromatography |
Validation of Analytical Methods (e.g., Limit of Detection, Quantification, Linearity, Accuracy, Precision, Robustness)
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. researchgate.netich.org The key parameters for method validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. d-nb.inforesearchgate.netnih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. d-nb.inforesearchgate.netnih.gov
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netscholars.direct
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netscholars.direct
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
While a fully validated method for "this compound" is not publicly available, the following table presents a hypothetical set of validation results that would be expected for a robust UPLC-ESI/MS/MS method.
Table 3: Hypothetical Validation Parameters for a UPLC-ESI/MS/MS Method for this compound
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (Range) | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
| Robustness | Unaffected by minor changes in pH and mobile phase composition |
This table represents typical target values for a validated analytical method and would be determined experimentally.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes
The synthesis of piperazine-containing molecules has been a subject of extensive research, leading to a variety of established methods. nih.gov However, the efficient and scalable synthesis of specifically substituted piperazin-2-ones like 4-[(Aminooxy)acetyl]piperazin-2-one presents ongoing challenges. Future research should focus on developing more direct and versatile synthetic routes.
Key areas for development include:
One-Pot or Multi-Component Reactions: Designing one-pot or four-component reactions could significantly improve efficiency by combining multiple synthetic steps, thereby reducing waste and purification efforts. nih.gov This approach could involve the strategic combination of starting materials like 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, alkyl bromides, amines, and isothiocyanates to construct the core structure in a single operation. nih.gov
Novel Catalytic Systems: The exploration of new catalysts, such as visible-light-promoted systems using iridium-based complexes, could enable milder reaction conditions for constructing the piperazine (B1678402) ring. organic-chemistry.org
Stereoselective Synthesis: Many biologically active piperazine derivatives are chiral, and their stereochemistry can significantly impact their pharmacological activity. researchgate.net Developing stereoselective synthetic methods, potentially using chiral catalysts or starting materials, will be crucial for producing enantiomerically pure this compound for detailed biological evaluation. researchgate.net Jocic-type reactions have shown promise in transforming enantiomerically-enriched alcohols into 1-substituted piperazinones with high stereochemical integrity. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. nih.gov | Optimization of reaction conditions for all components. |
| Novel Catalysis | Milder reaction conditions, potential for new bond formations. organic-chemistry.org | Catalyst cost and availability. |
| Stereoselective Synthesis | Production of enantiomerically pure compounds, improved therapeutic profiles. researchgate.netresearchgate.net | Development of suitable chiral auxiliaries or catalysts. |
Exploration of Underexplored Biological Targets
Piperazine and piperazin-2-one (B30754) derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects. researchgate.netsemanticscholar.org However, the full therapeutic potential of this compound remains largely untapped.
Future research should investigate its activity against a broader range of biological targets:
Anticancer Activity: Given that some piperazin-2-one hybrids have been shown to induce DNA damage in cancer cells, this compound should be screened against various cancer cell lines, particularly those resistant to current therapies. mdpi.comnih.gov Its potential to act as a cytotoxic agent by interfering with cellular processes like DNA replication or apoptosis warrants investigation. researchgate.netresearchgate.net
Antimicrobial and Antifungal Properties: The piperazine scaffold is present in numerous antimicrobial agents. nih.gov The unique aminooxy group might confer novel mechanisms of action against bacteria and fungi, including strains like Candida albicans. researchgate.net
Neuroprotective and Radioprotective Effects: Certain piperazine derivatives have shown potential as neuroprotective and radioprotective agents. researchgate.netnih.gov Studies could explore whether this compound can mitigate neuronal damage or protect healthy cells from the harmful effects of radiation. nih.gov
Enzyme Inhibition: The piperazin-2-one core can serve as a scaffold for designing inhibitors of various enzymes. For instance, derivatives have been investigated as inhibitors of acetyl-CoA carboxylase and topoisomerase. mdpi.comnih.gov
Integration of Advanced Computational Approaches in Drug Design
Computational-aided drug design (CADD) offers powerful tools to accelerate the discovery and optimization of new drug candidates. mdpi.com Integrating these approaches can guide the rational design of this compound derivatives with improved potency and selectivity.
Key computational strategies include:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and mode of interaction of this compound and its analogs with various biological targets, helping to prioritize compounds for synthesis and testing. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can elucidate the relationship between the chemical structure of piperazine derivatives and their biological activity, guiding the design of new compounds with enhanced therapeutic properties. researchgate.net
Pharmacophore Modeling: This approach can identify the key structural features required for biological activity, enabling the design of novel molecules with improved target specificity. mdpi.com
Design of Multifunctional Piperazin-2-one Conjugates
The presence of the aminooxy group provides a unique chemical handle for conjugating this compound to other molecules, creating multifunctional agents with enhanced therapeutic properties. vulcanchem.com
Promising conjugation strategies include:
Antibody-Drug Conjugates (ADCs): The aminooxy group can be used for the site-specific attachment of the piperazin-2-one derivative to an antibody, enabling targeted delivery to cancer cells and potentially reducing off-target toxicity. vulcanchem.com
Hybrid Molecules: Conjugating this compound with other pharmacophores could lead to hybrid molecules with dual or synergistic modes of action. For example, combining it with a fluoroquinolone scaffold could create a potent antibacterial agent with a novel mechanism. mdpi.com
Delivery System Conjugates: Attaching the compound to delivery systems like humanized ferritin or nanoparticles can improve its solubility, stability, and cellular uptake, enhancing its therapeutic efficacy. acs.orgnih.govacs.org For instance, piperazine-based compounds have been successfully conjugated to humanized ferritin for siRNA delivery. acs.orgacs.org
Strategies for Overcoming Biological Barriers with Piperazine Derivatives
The effectiveness of many drugs is limited by their inability to cross biological barriers, such as the blood-brain barrier (BBB) or mucosal layers. nih.gov Piperazine derivatives, due to their physicochemical properties, can be modified to enhance their ability to penetrate these barriers. nih.gov
Future research in this area could focus on:
Lipophilicity and Permeability Modulation: Systematic structural modifications of the piperazine ring can be made to optimize lipophilicity, which can improve penetration across biological membranes. researchgate.net
Prodrug Approaches: Converting this compound into a more lipophilic prodrug could enhance its ability to cross the BBB, with the active compound being released at the target site. mdpi.com
Nanoparticle-Based Delivery Systems: Encapsulating the compound within nanoparticles, such as solid lipid nanoparticles or dendrimers, can facilitate its transport across biological barriers and protect it from degradation. nih.govmdpi.com These nanoformulations can be further functionalized with targeting ligands to enhance delivery to specific tissues or cells. nih.gov
By systematically addressing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[(Aminooxy)acetyl]piperazin-2-one to minimize undesired side reactions?
- Methodological Answer : Utilize (aminooxy)acetic acid as a "carbonyl capture" reagent during solid-phase peptide synthesis to prevent over-acylation. This approach stabilizes the intermediate by selectively reacting with aldehydes/ketones, improving purity and yield. Post-synthetic conjugation (e.g., with cisplatin derivatives) should be performed under controlled pH (6.5–7.5) to avoid hydrolysis .
Q. What analytical techniques are recommended for characterizing the stability of this compound under storage conditions?
- Methodological Answer : Employ a combination of:
- HPLC-MS : Monitor degradation products (e.g., hydrolysis byproducts) using C18 reverse-phase columns with acetonitrile/water gradients .
- NMR : Track chemical shifts in D2O or DMSO-d6 to detect structural changes over time .
- FT-IR : Identify carbonyl group stability (peaks at ~1650–1700 cm<sup>-1</sup>) .
Q. How can researchers mitigate the sensitivity of this compound to aldehydes/ketones during experimental workflows?
- Methodological Answer : Use inert solvents (e.g., anhydrous DMF or DMSO) and avoid aldehydic crosslinkers (e.g., glutaraldehyde). Store lyophilized compounds at -20°C under argon to prevent oxidation .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data for this compound derivatives across cancer cell lines?
- Methodological Answer : Perform comparative binding assays (e.g., surface plasmon resonance) to quantify MDM2-p53 interaction inhibition. Validate using isogenic cell lines (wild-type vs. p53-null) and correlate results with structural analysis (X-ray crystallography or molecular docking via GOLD software) to identify binding site variations .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Lipophilicity Optimization : Introduce halogen substituents (e.g., Cl, F) on the phenyl ring to improve membrane permeability .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with amides or ethers. Validate using liver microsomal assays .
Q. What experimental designs are suitable for assessing the purity of this compound in complex matrices?
- Methodological Answer : Use orthogonal methods:
- HPLC-UV/ELSD : Quantify main peak area (%) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile).
- LC-HRMS : Confirm molecular ions (exact mass: 246.0252) and detect impurities (e.g., diastereomers) .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound analogs?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodents.
- Tumor Microenvironment Mimicry : Use 3D spheroid models with hypoxia induction to replicate in vivo conditions .
Q. What computational tools predict the binding affinity of this compound derivatives to MDM2?
- Methodological Answer : Perform molecular docking simulations (e.g., GOLD or AutoDock Vina) using the MDM2 crystal structure (PDB: 1T4E). Prioritize derivatives with hydrogen bonds to Leu54, Trp23, and π-π stacking with Phe19 .
Table: Key Analytical Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
